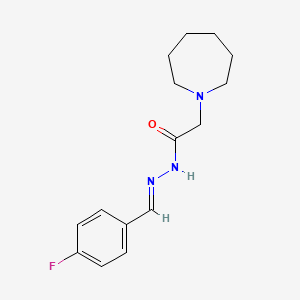
2-(1-azepanyl)-N'-(4-fluorobenzylidene)acetohydrazide
Vue d'ensemble
Description
2-(1-azepanyl)-N'-(4-fluorobenzylidene)acetohydrazide, also known as AZA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to possess a range of biochemical and physiological effects, making it a promising candidate for various research studies.
Mécanisme D'action
The mechanism of action of 2-(1-azepanyl)-N'-(4-fluorobenzylidene)acetohydrazide is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in various biological processes. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(1-azepanyl)-N'-(4-fluorobenzylidene)acetohydrazide has been found to possess a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and suppress the activity of certain viruses and bacteria. It has also been found to have antioxidant properties, which may help to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(1-azepanyl)-N'-(4-fluorobenzylidene)acetohydrazide in lab experiments is its wide range of potential applications. It has been found to possess a range of biochemical and physiological effects, making it a versatile compound for various research studies. However, one limitation of using 2-(1-azepanyl)-N'-(4-fluorobenzylidene)acetohydrazide is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 2-(1-azepanyl)-N'-(4-fluorobenzylidene)acetohydrazide. One area of focus could be on the development of new drugs based on the structure of 2-(1-azepanyl)-N'-(4-fluorobenzylidene)acetohydrazide. Another potential area of research could be on the mechanisms of action of 2-(1-azepanyl)-N'-(4-fluorobenzylidene)acetohydrazide, in order to better understand its effects on biological processes. Additionally, further studies could be conducted to investigate the potential toxicity of 2-(1-azepanyl)-N'-(4-fluorobenzylidene)acetohydrazide and its effects on various cell types.
Applications De Recherche Scientifique
2-(1-azepanyl)-N'-(4-fluorobenzylidene)acetohydrazide has been used in various scientific research studies due to its potential applications in the field of medicine and biochemistry. It has been found to possess antitumor, antimicrobial, and antiviral properties, making it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
2-(azepan-1-yl)-N-[(E)-(4-fluorophenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O/c16-14-7-5-13(6-8-14)11-17-18-15(20)12-19-9-3-1-2-4-10-19/h5-8,11H,1-4,9-10,12H2,(H,18,20)/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIUJJLCGUUGIT-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(=O)NN=CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)CC(=O)N/N=C/C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(azepan-1-yl)-N-[(E)-(4-fluorophenyl)methylideneamino]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



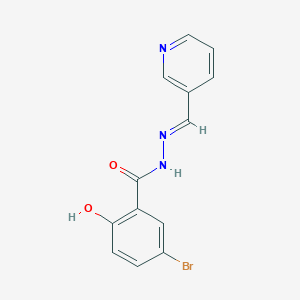
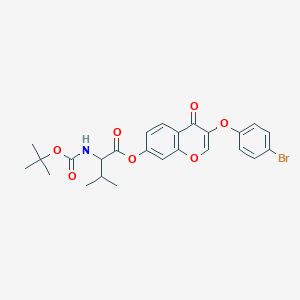


![ethyl [4-(4-chlorophenyl)-1-piperazinyl]acetate](/img/structure/B3836622.png)
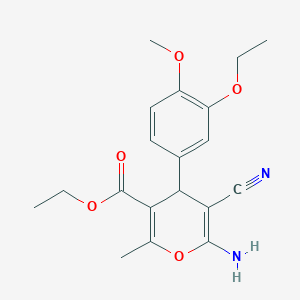
![{[(4-iodophenyl)amino]methylene}malononitrile](/img/structure/B3836650.png)
![7-(cyclopropylmethyl)-2-[2-(difluoromethoxy)benzyl]-2,7-diazaspiro[4.5]decane](/img/structure/B3836662.png)

![N-[5-(acetylamino)-2-methylphenyl]-2,4-dichlorobenzamide](/img/structure/B3836680.png)
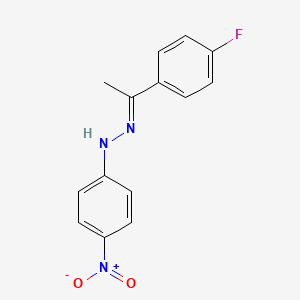
![methyl 4-[(7-{[N-(tert-butoxycarbonyl)alanyl]oxy}-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B3836704.png)

![N-(1-{1-[4-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B3836716.png)